molecular formula C10H12N2O3 B1267462 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one CAS No. 67056-25-1

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one

Cat. No.: B1267462
CAS No.: 67056-25-1
M. Wt: 208.21 g/mol
InChI Key: SJBONIGCGWTTJS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the [3+2] cycloaddition reaction of diazo compounds with dipolarophiles . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyrazole-1-acetic acid or pyrazole-4-carboxylic acid .

Scientific Research Applications

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it can act as a modulator of Aurora kinase A, B, and C, which are involved in cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one is unique due to its pyrano-pyrazole core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBONIGCGWTTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321863
Record name 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67056-25-1
Record name 67056-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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